molecular formula C16H13NO2 B5851205 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol

2-[3-(2-methylphenyl)-5-isoxazolyl]phenol

Cat. No. B5851205
M. Wt: 251.28 g/mol
InChI Key: YKNHGENBUSXLPZ-UHFFFAOYSA-N
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Description

2-[3-(2-methylphenyl)-5-isoxazolyl]phenol, also known as AM251, is a synthetic compound that acts as an antagonist at the cannabinoid receptor CB1. This receptor is a member of the G protein-coupled receptor family and is widely distributed throughout the central nervous system, where it plays an important role in regulating various physiological functions such as appetite, pain perception, and mood. AM251 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain.

Mechanism of Action

2-[3-(2-methylphenyl)-5-isoxazolyl]phenol acts as an antagonist at the CB1 receptor, which means it blocks the receptor's activity. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of various physiological functions, including appetite, pain perception, and mood. By blocking CB1 receptor activity, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol can modulate these physiological functions, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to have various biochemical and physiological effects in animal models. In the field of obesity, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce food intake and body weight by modulating the activity of the endocannabinoid system, which is involved in the regulation of appetite and energy balance. In addiction research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce drug-seeking behavior and withdrawal symptoms by modulating the activity of the mesolimbic dopamine system, which is involved in the reward pathway of the brain. In pain research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce pain sensitivity and inflammation by modulating the activity of the endocannabinoid system and the immune system.

Advantages and Limitations for Lab Experiments

2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has several advantages and limitations for lab experiments. One advantage is its high selectivity for the CB1 receptor, which allows for specific modulation of this receptor's activity. Another advantage is its ability to cross the blood-brain barrier, which allows for its potential therapeutic applications in the central nervous system. However, one limitation is its potential for off-target effects, as it may interact with other receptors or signaling pathways. Another limitation is its potential toxicity, as high doses of 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol have been shown to cause liver damage in animal models.

Future Directions

There are several future directions for research on 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol. One direction is to further investigate its potential therapeutic applications in the treatment of obesity, addiction, and pain. Another direction is to develop more selective CB1 receptor antagonists with fewer off-target effects and better safety profiles. Additionally, research could focus on the development of novel drug delivery systems to improve the pharmacokinetics and bioavailability of 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol. Finally, research could explore the potential of 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol in combination with other drugs or therapies for synergistic effects.

Synthesis Methods

2-[3-(2-methylphenyl)-5-isoxazolyl]phenol can be synthesized through a multi-step process that involves the reaction of 2-methylphenylacetonitrile with hydroxylamine hydrochloride to form 3-(2-methylphenyl)-5-isoxazolone. This intermediate is then treated with phenylmagnesium bromide to yield 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol.

Scientific Research Applications

2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been extensively studied for its potential therapeutic applications in various fields of research. In the field of obesity, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce food intake and body weight in animal models, suggesting its potential as an anti-obesity drug. In addiction research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce drug-seeking behavior and withdrawal symptoms in animals, indicating its potential as a treatment for drug addiction. In pain research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce pain sensitivity and inflammation in animal models, suggesting its potential as a pain reliever.

properties

IUPAC Name

2-[3-(2-methylphenyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-6-2-3-7-12(11)14-10-16(19-17-14)13-8-4-5-9-15(13)18/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNHGENBUSXLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Methylphenyl)-5-isoxazolyl]phenol

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